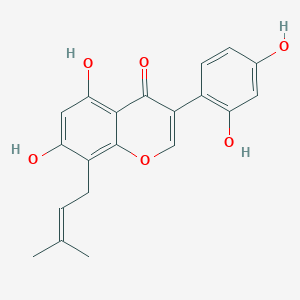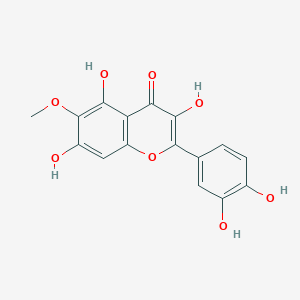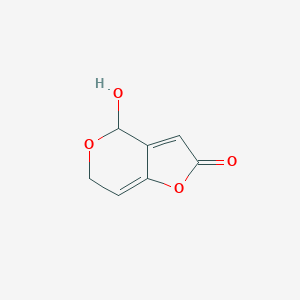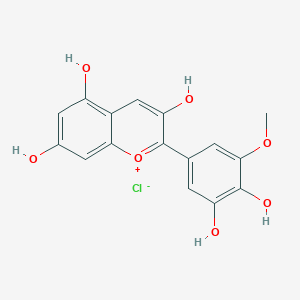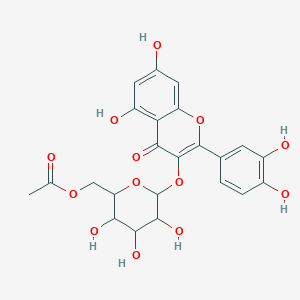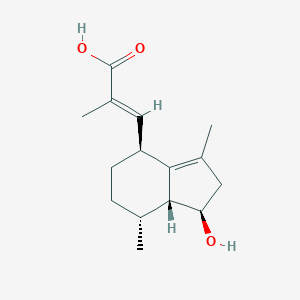
Hydroxyvalerenic Acid
Overview
Description
Hydroxyvalerenic acid is a degradation product of valerian . It serves as a marker to determine the deterioration of valerian during storage . It is also a constituent of the valerian medicinal plant with putative pharmacological properties for the treatment of anxiety and insomnia .
Molecular Structure Analysis
The empirical formula of Hydroxyvalerenic Acid is C15H22O3 . Its molecular weight is 250.33 . The structure includes a double-bond stereo and 4 of 4 defined stereocentres .Physical And Chemical Properties Analysis
Hydroxyvalerenic Acid has a density of 1.1±0.1 g/cm3 . Its boiling point is 426.0±40.0 °C at 760 mmHg . The vapour pressure is 0.0±2.3 mmHg at 25°C . The enthalpy of vaporization is 78.6±6.0 kJ/mol . The flash point is 225.6±23.8 °C . The index of refraction is 1.548 . The molar refractivity is 69.6±0.4 cm3 .Scientific Research Applications
Blood-Brain Barrier Permeability
- Hydroxyvalerenic acid, along with other derivatives from Valeriana officinalis, was studied for its ability to cross the blood-brain barrier (BBB). This research is significant as it contributes to understanding how natural compounds can interact with the brain, potentially influencing treatments for neurological conditions (Neuhaus et al., 2008).
Bioprocess Development
- A study highlighted the application of hydroxyvalerenic acid in enzyme engineering for bioprocess development. This research has implications for industrial production, particularly in synthesizing hydroxycarboxylic acids used in polymers (Wu et al., 2007).
Drug Release from Pharmaceuticals
- The release of hydroxyvalerenic acid from valerian tablets was investigated, providing insights into the drug delivery aspects of pharmaceutical formulations containing this compound (Torrado, 2003).
Production of Monomeric Hydroxyvalerates
- Research into the production of 4-hydroxyvalerate (4HV) and 3-hydroxyvalerate (3HV) from levulinic acid using Pseudomonas putida demonstrates the potential of hydroxyvalerenic acid in the creation of biodegradable plastics and antibiotics (Martin & Prather, 2009).
Extraction from Valeriana Officinalis
- The extraction methods and kinetics of hydroxyvalerenic acid from valerian roots were studied. This research is significant for optimizing extraction processes in the pharmaceutical industry (Boyadzhiev et al., 2004).
Influence on Plant Metabolism
- A study explored how root colonization by symbiotic arbuscular mycorrhizal fungi can increase the concentration of sesquiterpenic acids, including hydroxyvalerenic acid, in Valeriana officinalis. This finding is relevant for agricultural and botanical research (Nell et al., 2010).
Photosynthetic Production from CO2
- Hydroxyvalerenic acid is part of the group of hydroxy acids explored for photosynthetic production from CO2. This approach is environmentally significant as it utilizes renewable resources for chemical production (Song et al., 2018).
Cosmetic and Therapeutic Formulations
- Hydroxyvalerenic acid is mentioned in the context of hydroxy acids used in cosmetic and therapeutic products. Its roles and mechanisms in these applications were discussed, highlighting its importance in dermatology (Kornhauser et al., 2010).
Mechanism of Action
Target of Action
Hydroxyvalerenic acid primarily targets the Delta-aminolevulinic acid dehydratase in humans . This enzyme plays a crucial role in the biosynthesis of heme, a vital component of hemoglobin.
Mode of Action
It’s known to act as a subtype-selectiveGABA A receptor positive allosteric modulator via a binding site in the transmembrane domain at the β + α − interface . This modulation is shown to be significantly dependent on the incorporation of β2 or β3 subunits .
Pharmacokinetics
It’s known that the compound’s concentrations in samples can be determined from raw peak heights, with standard curves being linear for concentrations ranging from 0625 to 20 μg/mL . The variability between the capsules was extremely low: 2.2%, 1.4% and 1.4%, for hydroxyvalerenic acid, acetoxyvalerenic acid and valerenic acid, respectively .
Result of Action
It’s known to have a low toxicity with ic 50 values of 123 and 165 μm against glc4 and colo 320 cells, respectively .
Action Environment
It’s known that the compound is isolated from verbena officinalis , suggesting that its production and efficacy may be influenced by the growing conditions of this plant.
Safety and Hazards
properties
IUPAC Name |
(E)-3-[(1R,4S,7R,7aR)-1-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11(6-10(3)15(17)18)13-9(2)7-12(16)14(8)13/h6,8,11-12,14,16H,4-5,7H2,1-3H3,(H,17,18)/b10-6+/t8-,11+,12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNQXTISSHEQKD-UNXUOHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=C(CC(C12)O)C)C=C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C2=C(C[C@H]([C@H]12)O)C)/C=C(\C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8033564 | |
| Record name | Hydroxyvalerenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8033564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1619-16-5 | |
| Record name | Hydroxyvalerenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1619-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyvalerenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyvalerenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8033564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 3-[(1R,4S,7R,7aR)-2,4,5,6,7,7a-hexahydro-1-hydroxy-3,7-dimethyl-1H-inden-4-yl]-2-methyl-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYVALERENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/043W90DL5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Hydroxyvalerenic Acid cross the blood-brain barrier?
A1: Research suggests that Hydroxyvalerenic Acid might not cross the blood-brain barrier by simple passive diffusion like the GABA (A) modulator diazepam. Studies utilizing an in vitro human cell-based blood-brain barrier model demonstrated that Hydroxyvalerenic Acid permeates significantly slower than diazepam []. Furthermore, the transport rate of Hydroxyvalerenic Acid showed an exponential correlation with the tightness of the cell layer (measured as transendothelial electrical resistance), unlike diazepam which permeated independently of this factor []. This indicates a possible involvement of an as yet unidentified transport system in facilitating the passage of Hydroxyvalerenic Acid across the blood-brain barrier.
Q2: Are there variations in the Hydroxyvalerenic Acid content in different Valerian preparations?
A2: Significant variations in the content of Hydroxyvalerenic Acid, along with Acetoxyvalerenic Acid and Valerenic Acid, have been observed across commercially available Valerian products []. This variation extends to single-entity and blended products, as well as different extraction methods (aqueous, ethanol, and acetonitrile) []. This inconsistency in phytochemical profiles emphasizes the need for robust quality control measures in Valerian preparations.
Q3: Can Hydroxyvalerenic Acid be used as a marker for the quality control of Valerian products?
A3: Yes, Hydroxyvalerenic Acid, alongside Valerenic Acid, is frequently employed as a marker for the standardization and quality assessment of Valerian raw materials and extracts [, , ]. Analytical techniques such as HPLC [, ] and capillary electrophoresis [] have been successfully employed to quantify these compounds.
Q4: How stable is Hydroxyvalerenic Acid in Valerian preparations under different storage conditions?
A4: Studies focusing on the stability of Valerian preparations highlight the influence of storage conditions and packaging materials on the stability of Hydroxyvalerenic Acid and other constituents []. Notably, Hydroxyvalerenic Acid has been identified as a degradation product of other compounds in Valerian root, particularly under accelerated storage conditions []. This information underscores the importance of proper storage conditions and packaging to maintain the quality and stability of Valerian products.
Q5: Is the in vitro release of Hydroxyvalerenic Acid from Valerian tablets affected by the tablet formulation?
A5: Yes, the release profile of Hydroxyvalerenic Acid, crucial for its bioavailability, significantly varies among different Valerian tablet formulations []. Studies comparing uncoated tablets with various coated formulations revealed that the uncoated variant exhibited the fastest release, while coated tablets displayed diverse release patterns depending on their specific formulation [].
Q6: How does the solubility of Hydroxyvalerenic Acid compare to Valerenic Acid?
A6: Hydroxyvalerenic Acid exhibits a higher saturation solubility at pH 6.8 (26 ± 5.1 µg/ml) compared to Valerenic Acid (1 ± 0.6 µg/ml) []. This difference in solubility, a crucial factor affecting oral absorption and bioavailability, could potentially influence the therapeutic efficacy of these compounds.
Q7: Can Hydroxyvalerenic Acid be detected in biological samples after Valerian administration?
A7: Research suggests that while Hydroxyvalerenic Acid and Valerenic Acid are detectable in equine urine after oral administration of a Valerian extract, they are not detectable in plasma samples []. This suggests rapid absorption and elimination of these compounds in horses when administered as an aqueous ethanol extract []. Further research is needed to determine if this holds true for other species, including humans.
Q8: Can the levels of Hydroxyvalerenic Acid in Valeriana officinalis be influenced by symbiotic relationships?
A8: Interestingly, studies have shown that the presence of arbuscular mycorrhizal fungi, which form symbiotic associations with plant roots, can significantly impact the production of sesquiterpenic acids in Valeriana officinalis, including Hydroxyvalerenic Acid []. This highlights the potential of harnessing such plant-microbe interactions to enhance the production of valuable secondary metabolites like Hydroxyvalerenic Acid in medicinal plants.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




